PROPYL 4-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE
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Overview
Description
PROPYL 4-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE is a complex organic compound with a molecular formula of C20H18N2O5 This compound is characterized by the presence of an isoindoline moiety, which is a bicyclic structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE typically involves the reaction of 4-aminobenzoic acid with phthalic anhydride to form the isoindoline structure. This intermediate is then reacted with propylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated solvents and nucleophiles under reflux conditions.
Major Products
The major products formed from these reactions include various substituted benzoates and isoindoline derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry
In chemistry, PROPYL 4-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibitors. Its ability to interact with various biological targets makes it a valuable tool in the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are being explored for their potential as anti-inflammatory and anticancer agents. The isoindoline moiety is known to exhibit biological activity, making it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of PROPYL 4-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- PROPYL 4-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]AMINO}BENZOATE
- 2-Pyridinecarboxamide, N- [2- [trans-4- [ [2- [ [ [2- (2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]methyl]-7-azaspiro [3.5]non-7-yl]methyl]cyclohexyl]-6- (1-hydroxy-1-methylethyl)-2H-indazol-5-yl]-6- (trifluoromethyl)-
Uniqueness
PROPYL 4-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE is unique due to its specific isoindoline structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
propyl 4-[(1,3-dioxoisoindol-2-yl)methylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-11-25-19(24)13-7-9-14(10-8-13)20-12-21-17(22)15-5-3-4-6-16(15)18(21)23/h3-10,20H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSMROLEAXIJMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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